molecular formula C19H23NO5 B1673868 Unii-C9A6WR7ptd CAS No. 220129-58-8

Unii-C9A6WR7ptd

Cat. No. B1673868
M. Wt: 345.4 g/mol
InChI Key: KKXPBQQLKHBRDA-DJJJIMSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KUL-7211 is an β2 and β3 adrenergic receptor agonist potentially for the treatment of pain and urinary tract stones. KUL-7211 is a potent ureteral relaxant with a relatively small hypotensive effect. KUL-7211 relaxed 80-mM-KCl-induced tonic contractions in both rabbit (pD(2) value: 5.86 +/- 0.13, whose ureteral relaxation is mediated via beta(2)-adrenergic stimulation) and canine (pD(2) value: 6.52 +/- 0.16, via beta(3)-adrenergic stimulation) isolated ureters in a concentration-dependent manner. KUL-7211 also reduced the spontaneous rhythmic contraction in a canine ureteral spiral preparation in a concentration-dependent manner, the pD(2) value being 6.83 +/- 0.20.

properties

CAS RN

220129-58-8

Product Name

Unii-C9A6WR7ptd

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid

InChI

InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)/t13-,19-/m0/s1

InChI Key

KKXPBQQLKHBRDA-DJJJIMSYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O

SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amin) ethyl)phenyloxy)acetic acid
KUL-7211
KUL7211

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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